molecular formula C22H18N4O3S B2872259 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359418-49-7

2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2872259
CAS No.: 1359418-49-7
M. Wt: 418.47
InChI Key: LRAOUMBCSJXHIL-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 4-Methoxyphenyl group at position 2, which may enhance lipophilicity and metabolic stability.
  • Oxazole-thiophene substituent at position 5, contributing to π-π stacking interactions and electronic modulation.

This scaffold is structurally analogous to pyrazolo-pyrazinone derivatives reported in medicinal chemistry, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-18(23-21(29-14)20-4-3-11-30-20)13-25-9-10-26-19(22(25)27)12-17(24-26)15-5-7-16(28-2)8-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAOUMBCSJXHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the thiophenyl and oxazolyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Methoxyphenyl, oxazole-thiophene-methyl ~463.5* Not explicitly stated N/A
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl, 3,4-dimethoxyphenethyl 437.9 Protein interaction studies
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Pyrazolone 4-Chlorophenyl, thiophene-carbonyl 382.8 Antibacterial, antitumor
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Pyrazolo[3,4-d]pyrimidine Thiazole, fluorophenyl, chromenone 531.3 Kinase inhibition (implied)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole Triazole, fluorophenyl ~550* Structural studies only

*Calculated based on formula.

Key Observations:

Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazinone core (target compound) shares similarities with pyrazolo[3,4-d]pyrimidines () in nitrogen-rich aromatic systems, which are often associated with kinase inhibition .

The oxazole-thiophene moiety may improve bioavailability compared to simpler aryl groups (e.g., ’s thiophene-carbonyl group) due to enhanced π-stacking and solubility .

Crystallographic and Conformational Analysis

  • The target compound’s oxazole-thiophene substituent may introduce conformational flexibility, unlike the rigid planar structures of isostructural thiazole derivatives in .
  • ’s pyrazolo[1,5-a]pyrazinone analogue crystallizes in a monoclinic system, suggesting similar packing interactions could be expected for the target compound .

Biological Activity

The compound 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 301.36 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₃S
Molecular Weight301.36 g/mol
Boiling PointNot specified
SolubilityHigh
LogP3.0 (indicative of lipophilicity)

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study demonstrated that these compounds can inhibit the growth of breast cancer cells by modulating signaling pathways related to cell survival and apoptosis (PubMed ID: 17914785) . The compound's ability to target specific kinases involved in cancer progression suggests a promising therapeutic avenue.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that it may act as a positive allosteric modulator at NMDA receptors, which are crucial for synaptic plasticity and memory function. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease (PMC ID: 7961853) .

The biological activity of 2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer signaling pathways.
  • Receptor Modulation : It acts as a modulator at NMDA receptors, enhancing synaptic responses.
  • Antimicrobial Action : Disruption of bacterial cell wall integrity and metabolic inhibition.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, compounds structurally related to the target molecule showed IC50 values in the low micromolar range against breast cancer cells. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent.

Study 2: Neuroprotective Activity

A recent investigation into the neuroprotective effects revealed that treatment with the compound resulted in reduced neuronal death in vitro under oxidative stress conditions. This was measured using MTT assays and confirmed by Western blot analysis for apoptosis-related proteins.

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